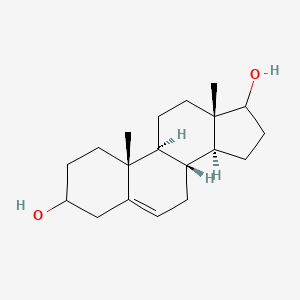

Androst-5-ene-3,17-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

An intermediate in TESTOSTERONE biosynthesis, found in the TESTIS or the ADRENAL GLANDS. Androstenediol, derived from DEHYDROEPIANDROSTERONE by the reduction of the 17-keto group (17-HYDROXYSTEROID DEHYDROGENASES), is converted to TESTOSTERONE by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-HYDROXYSTEROID DEHYDROGENASES).

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Overview

Androst-5-ene-3,17-diol has been studied for its immunomodulatory properties. It is believed to enhance immune response and protect against stress-related impairments.

Key Findings

- Immune Response Modulation : Research indicates that androstenediol can up-regulate immune responses, making it a candidate for treating conditions like chronic fatigue syndrome and diabetes mellitus. A patent describes its use in formulations aimed at enhancing immune function under stress or after chemotherapy .

- Mechanism of Action : The compound is thought to stimulate the production of white blood cells and platelets, which are crucial for a robust immune response. This property positions it as a potential therapeutic agent in managing acute radiation syndrome .

Cancer Treatment

Breast Cancer Research

this compound has shown promise in the context of breast cancer treatment, particularly regarding estrogen receptor-positive tumors.

Key Studies

- Inhibition of Tumor Growth : Studies have demonstrated that androstenediol can inhibit the growth of MCF-7 breast cancer cells when estrogen receptors are blocked. This effect occurs even in the presence of estradiol, suggesting a complex interaction between these hormones .

- Binding Affinity to Hormone Receptors : Research indicates that androstenediol binds to both estrogen and androgen receptors. It stimulates proliferation in estrogen receptor-positive cells while inhibiting growth in the presence of estradiol, highlighting its dual role as both an agonist and antagonist depending on the hormonal environment .

Radiation Countermeasure

Clinical Applications

The compound has been investigated as a potential countermeasure against radiation exposure.

Research Insights

- Preclinical Trials : Clinical trials conducted on rhesus monkeys demonstrated that androstenediol could significantly mitigate the effects of radiation exposure by promoting hematopoiesis (the formation of blood cellular components) . This application is particularly relevant for military and emergency preparedness scenarios.

- Mechanism : The protective effects are attributed to its ability to stimulate white blood cell production, which is critical after radiation exposure that typically compromises bone marrow function.

Summary of Applications

Propiedades

Fórmula molecular |

C19H30O2 |

|---|---|

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 |

Clave InChI |

QADHLRWLCPCEKT-WJWLXVOASA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC=C4[C@@]3(CCC(C4)O)C |

SMILES canónico |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

Sinónimos |

5 Androstene 3,17 diol 5 Androstene 3beta 17beta Diol 5-Androstene-3,17-diol 5-Androstene-3beta-17beta-Diol Androst 5 ene 3 beta,17 beta Diol Androst 5 ene 3,17 diol Androst-5-ene-3 beta,17 beta-Diol Androst-5-ene-3,17-diol Androstenediol Bisexovister delta 5 Androstene 3 beta,17 beta Diol Delta 5 Androstenediol delta 5-Androstene-3 beta,17 beta-Diol Delta 5-Androstenediol Hermaphrodiol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.